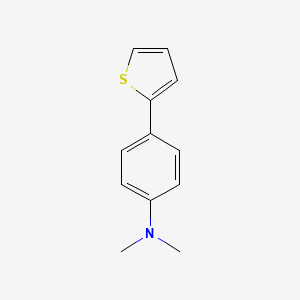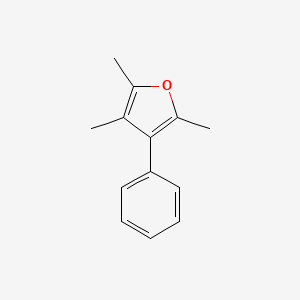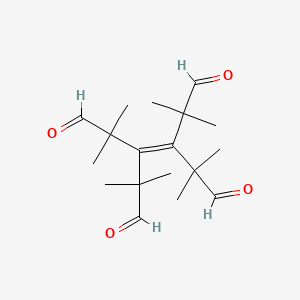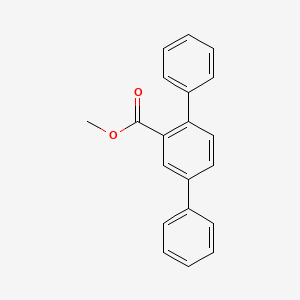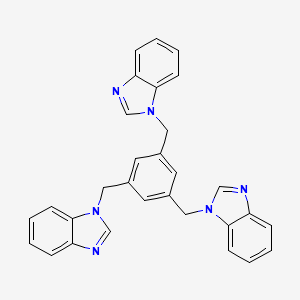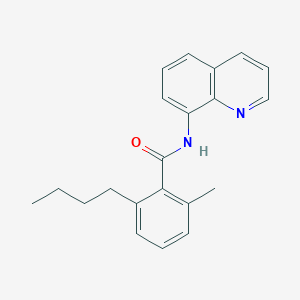
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a quinoline ring attached to a benzamide structure, with additional butyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with butyl and methyl substituents under specific conditions. For instance, microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions has been reported . This method utilizes benzoyl peroxide (BPO) as a promoter and microwave irradiation to achieve the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and benzoyl peroxide can be scaled up to produce significant quantities of this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Substitution reactions, such as halogenation, alkylation, and amidation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various alkylated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring acts as a bidentate ligand, coordinating with metal centers in catalytic reactions. The compound can also undergo single electron transfer (SET) pathways, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-N-(quinolin-8-yl)benzamide: Similar structure but with a methyl group instead of butyl.
N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives: These compounds have different substituents on the benzamide and quinoline rings.
Uniqueness
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline ring provides distinct properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C21H22N2O |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-butyl-6-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C21H22N2O/c1-3-4-9-16-10-5-8-15(2)19(16)21(24)23-18-13-6-11-17-12-7-14-22-20(17)18/h5-8,10-14H,3-4,9H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
AAFAUHOJDXZOLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC(=C1C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


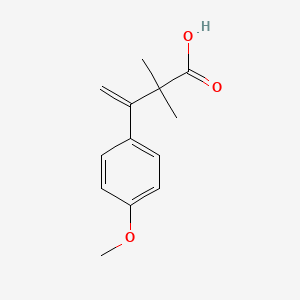
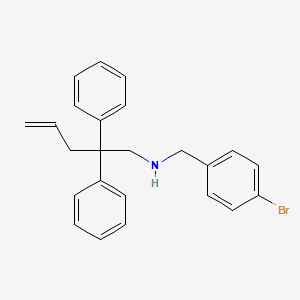
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

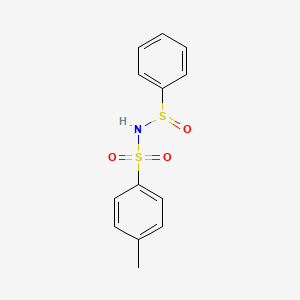


![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
